molecular formula C8H8O2 B106831 3-Methoxybenzaldehyde CAS No. 591-31-1

3-Methoxybenzaldehyde

Cat. No. B106831
CAS RN: 591-31-1
M. Wt: 136.15 g/mol
InChI Key: WMPDAIZRQDCGFH-UHFFFAOYSA-N
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Description

3-Methoxybenzaldehyde is a compound that is structurally related to benzaldehyde with a methoxy group at the third position on the aromatic ring. It is a derivative of benzaldehyde, which is a key intermediate in the synthesis of various pharmacologically active compounds, flavors, and fragrances. The presence of the methoxy group can significantly alter the chemical and physical properties of the molecule compared to its parent compound, benzaldehyde.

Synthesis Analysis

The synthesis of derivatives of 3-methoxybenzaldehyde can be achieved through various methods. A palladium-catalyzed cross-coupling reaction has been developed to synthesize 3-methoxybenzo[c]phenanthrene and 12-methoxybenzo[g]chrysene, which are derivatives of 3-methoxybenzaldehyde[“]. Another approach involves the regioselective reductive alkylation of 3,4,5-trimethoxybenzaldehyde dimethylacetal to produce 4-alkyl-3,5-dimethoxybenzaldehydes[“]. Additionally, a synthesis route for isotopically labeled 3-methoxybenzaldehyde derivatives has been reported, which is useful for molecular imaging[“].

Molecular Structure Analysis

The molecular structure of 3-methoxybenzaldehyde and its derivatives has been studied using various spectroscopic techniques and theoretical calculations. For instance, the crystal structure of a derivative, 3-methoxy-2-hydroxybenzaldehyde S-ethylisothiosemicarbazone, has been determined, revealing the geometry around the metal centers in its complexes[“]. Density Functional Theory (DFT) has been used to investigate the ground state and molecular properties of 4-hexyloxy-3-methoxybenzaldehyde[“].

Chemical Reactions Analysis

3-Methoxybenzaldehyde can undergo various chemical reactions due to the presence of both the aldehyde functional group and the methoxy substituent. It can form complexes with metals, as seen in the synthesis of nickel(II) and molybdenum(VI) complexes with 3-methoxy-2-hydroxybenzaldehyde S-ethylisothiosemicarbazone[“]. The compound can also participate in reactions such as the Vilsmeier-Hack reaction to form other substituted benzaldehydes[“].

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-methoxybenzaldehyde derivatives can be deduced from spectroscopic studies. For example, the spectroscopic properties of 4-hexyloxy-3-methoxybenzaldehyde have been extensively studied, providing insights into its vibrational frequencies, NMR chemical shifts, UV-Vis spectra, and molecular electrostatic potential[“]. These properties are crucial for understanding the behavior of the compound in various environments and for its identification and quantification in mixtures.

Scientific research applications

1. Role in Plant-based Natural Resources and Cosmetic Industry

3-Methoxybenzaldehyde, found in plants, is significant in the food and cosmetic industries due to its refreshing fragrance. It is used as a flavoring ingredient in these sectors. Additionally, it has medicinal properties, indicating potential applications in the pharmaceutical industry. Recent studies have explored its biosynthesis from benzaldehyde and benzoic acid, highlighting its natural occurrence and separation methods (Kundu & Mitra, 2016).

2. Structural Analysis and Chemical Synthesis

Structural analysis of 3-Methoxybenzaldehyde derivatives, such as 4-[3-(2H-Benzotriazol-2-yl)propoxy]-3-methoxybenzaldehyde, reveals insights into their molecular conformation and potential chemical applications. These analyses are crucial for understanding their reactivity and potential use in various chemical synthesis processes (Jin & Zhou, 2010).

3. Spectroscopic and Quantum Chemical Studies

Spectroscopic and quantum chemical investigations of 3-Methoxybenzaldehyde derivatives, such as 4-hexyloxy-3-methoxybenzaldehyde, provide insights into their molecular properties. These studies include vibrational frequencies, NMR, and UV-vis spectroscopy, contributing to the understanding of molecular behavior and potential applications in materials science (Abbas, Gökce, & Bahçelī, 2016).

4. Synthesis of Vanillin

The synthesis of vanillin, a related compound to 3-Methoxybenzaldehyde, is significant in industries such as pharmaceuticals, perfumery, and food flavoring. Understanding the synthesis process of vanillin can provide insights into the potential synthetic routes for 3-Methoxybenzaldehyde and its derivatives (Ju & Xin, 2003).

5. UV-induced Conformational Isomerization

Studies on UV-induced conformational isomerization in derivatives like 3-chloro-4-methoxybenzaldehyde highlight the compound's reactivity under UV light. This research is relevant in fields like the fragrance industry, agrochemicals, and drug manufacturing, where UV-reactivity plays a role (Ildiz, Konarska, & Fausto, 2019).

6. Biological Activity Enhancement through Complexation

Complexation of 3-Methoxybenzaldehyde derivatives like 3-phenyl-4-methoxybenzaldehyde with various metal ions can enhance their biological activities. This complexation could lead to new exploratory fields in pharmaceuticals and biotechnology (Sinha et al., 2021).

properties

IUPAC Name

3-methoxybenzaldehyde
Source PubChem
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InChI

InChI=1S/C8H8O2/c1-10-8-4-2-3-7(5-8)6-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPDAIZRQDCGFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044447
Record name 3-Methoxybenzaldehyde
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Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name 3-Methoxybenzaldehyde
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Boiling Point

143.00 °C. @ 50.00 mm Hg
Record name 3-Methoxybenzaldehyde
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Product Name

3-Methoxybenzaldehyde

CAS RN

591-31-1
Record name 3-Methoxybenzaldehyde
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Record name 3-Methoxybenzaldehyde
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Record name Benzaldehyde, 3-methoxy-
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Record name 3-METHOXYBENZALDEHYDE
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Record name 3-Methoxybenzaldehyde
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Synthesis routes and methods I

Procedure details

Following the procedure of Example 7 and employing 2.42 g. of sodium hydride, 9.46 g. of trimethylsulfonium iodide and 6.33 g. (0.046 mol) of m-methoxybenzaldehyde there is obtained m-methoxystyrene oxide.
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Synthesis routes and methods II

Procedure details

A solution of 3-hydroxybenzaldehyde (1.22 g, 10 mmol) in anhydrous acetone (50 mL) was treated with K2CO3 (2.76 g, 20 mmol) and Mel (0.9 mL, 15 mmol) at room temperature for 12 hours. The mixture was poured into water and extracted with EtOAc (3×30 mL). The combined organic layers were washed with brine and dried over Na2SO4. The solvent was removed and the product was purified by flash column chromatography (0–15% EtOAc in hexanes, 1.2 g, 88% yield). 1H NMR (300 MHz, CDCl3) δ: 3.88 (s, 3 H), 7.17–7.21 (m, 1 H), 7.38–7.42 (m, 1 H), 7.45–7.47 (m, 2 H), 9.99 (s, 1 H).
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1.22 g
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2.76 g
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50 mL
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a round-bottomed flask equipped with magnetic stirring bar was charged DMF (5 mL) and triethylamine (2.81 g, 27.8 mmol). Next, 98% formic acid (1.28 g, 27.8 mmol) was added dropwise over 1 min. Then, 2a (1 g, 3.5 mmol) was added followed by Pd(OAc)2 (30 mg, 0.13 mmol) and DPPF (150 mg, 0.27 mmol). All the solids dissolved to give a clear orange solution. The mixture was then heated to 80° C. and after about 15 min a yellow solid precipitated. The mixture was cooled to room temperature and filtered. The filtrate was partitioned between Et2O (25 mL) and H2O (25 mL). The organic layer was further washed with H2O (25 mL) followed by brine. The organic phase was dried over anhydrous MgSO4 and evaporated under reduced pressure to yield a brown oil. Distillation under reduced pressure (0.1 torr) gave 3a as a colorless, mobile liquid (400 mg, 85%), lit. bp. 121° C./14 torr. 1H NMR (CDCl3): δ 9.97 (s, 1H), 7.47-7.42 (m, 2H), 7.39-7.37 (m, 1H), 7.20-7.14 (m, 1H), 3.86 (s, 3H); 13C NMR (CDCl3): δ 192.29, 160.38, 138.03, 130.22, 123.71, 121.70, 112.28, 55.67. Anal. Calcd for C8H8O2: C, 70.57; H, 5.92. Found: C, 70.27; H, 5.95.
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1.28 g
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30 mg
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150 mg
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2.81 g
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5 mL
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Yield
85%

Synthesis routes and methods V

Procedure details

A solution of 3-hydroxybenzaldehyde (1.22 g, 10 mmol) in anhydrous acetone (50 mL) was treated with K2CO3 (2.76 g, 20 mmol) and MeI (0.9 mL, 15 mmol) at room temperature for 12 hours. The mixture was poured into water and extracted with EtOAc (3×30 mL). The combined organic layers were washed with brine and dried over Na2SO4. The solvent was removed and the product was purified by flash column chromatography (0-15% EtOAc in hexanes, 1.2 g, 88% yield). 1H NMR (300 MHz, CDCl3) δ: 3.88 (s, 3H), 7.17-7.21 (m, 1H), 7.38-7.42 (m, 1H), 7.45-7.47 (m, 2H), 9.99 (s, 1H).
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1.22 g
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2.76 g
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0.9 mL
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methoxybenzaldehyde
Reactant of Route 2
3-Methoxybenzaldehyde
Reactant of Route 3
3-Methoxybenzaldehyde
Reactant of Route 4
3-Methoxybenzaldehyde
Reactant of Route 5
3-Methoxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
3-Methoxybenzaldehyde

Citations

For This Compound
10,700
Citations
J Zhang, L Wu, L Zhuang, G Wang - Acta Crystallographica Section E …, 2009 - scripts.iucr.org
The title compound, C9H11N3OS, was prepared by the reaction of 3-methoxybenzaldehyde and thiosemicarbazide. The benzylidene ring and the thiosemicarbazone fragment are …
Number of citations: 8 scripts.iucr.org
A Barik, KI Priyadarsini, H Mohan - Radiation Physics and Chemistry, 2004 - Elsevier
… 2-Hydroxy-3-methoxybenzaldehyde is a natural phenolic product. It has intramolecular hydrogen bonding between the phenolic OH and the aldehydic group. The pheolic OH group …
Number of citations: 26 www.sciencedirect.com
A Srivastava, T Shivanandappa - Food chemistry, 2011 - Elsevier
… In this paper, we report the antioxidant properties of 2-(hydroxymethyl)-3-methoxybenzaldehyde (HMMB) isolated from the aqueous extract of D. hamiltonii roots using a battery of free …
Number of citations: 21 www.sciencedirect.com
H Koyuncu, AR Kul, N Yıldız, A Çalımlı… - Journal of hazardous …, 2007 - Elsevier
… The sorption of 3-methoxybenzaldehyde on activated kaolinites has been investigated at … Adsorption capacity of acid activated kaolinite for 3-methoxybenzaldehyde was higher …
Number of citations: 51 www.sciencedirect.com
AB de Oliveira, BRS Feitosa, C Näther… - … Section E: Structure …, 2013 - scripts.iucr.org
In the title compound, C9H11N3S, there is an intramolecular O—H⋯O hydrogen bond involving the OH group and the adjacent methoxy O atom. The molecule is essentially planar, with …
Number of citations: 5 scripts.iucr.org
PS Binil, MR Anoop, S Suma… - Journal of thermal …, 2013 - Springer
… In summary, single crystals of semicarbazone of 2-hydroxy-3-methoxybenzaldehyde have been grown by slow evaporation and are characterized by elemental analysis, FT-IR, FT-…
Number of citations: 10 link.springer.com
RG Zhao, W Zhang, JK Li, LY Zhang - Acta Crystallographica Section …, 2008 - scripts.iucr.org
In the title compound, C9H11N3O2S, intramolecular O—H⋯O and N—H⋯N hydrogen bonds contribute to the planarity of the molecular skeleton. Intermolecular N—H⋯O hydrogen …
Number of citations: 8 scripts.iucr.org
V Vorobyova, O Chygyrynets… - Journal of Chemical …, 2018 - journal.uctm.edu
… of 4-hydroxy-3-methoxybenzaldehyde discussed in this research … of 4-hydroxy-3-methoxybenzaldehyde on the corrosion of … of 4-hydroxy-3-methoxybenzaldehyde on steel in 2.0 M HCl, …
Number of citations: 28 journal.uctm.edu
EA Velcheva, BA Stamboliyska… - Journal of Molecular …, 2010 - Elsevier
The structure of o-vanillin molecule and its oxyanion have been studied by density functional theory (DFT), employing the B3LYP functional and 6-311++G** basis set. All …
Number of citations: 19 www.sciencedirect.com
RE Gerkin - Acta Crystallographica Section C: Crystal Structure …, 1999 - scripts.iucr.org
The title aldehyde, CI5H1403, crystallized in the cen-trosymmetric space group P2~/c with one molecule in the asymmetric unit. Six significant intermolecular C--H.--O interactions have …
Number of citations: 12 scripts.iucr.org

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